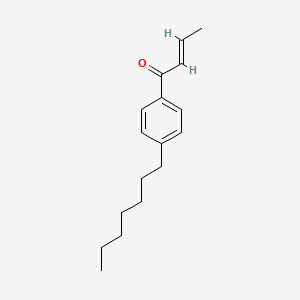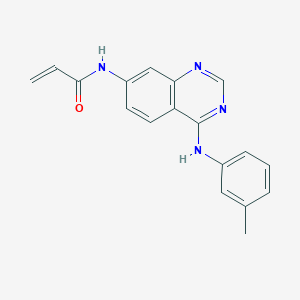
(2-hex-2-ynylsulfanylphenyl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-hex-2-ynylsulfanylphenyl) acetate is an organic compound characterized by the presence of a phenyl ring substituted with an acetate group and a hex-2-ynylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-hex-2-ynylsulfanylphenyl) acetate typically involves the reaction of 2-hex-2-ynylthiol with phenyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-hex-2-ynylsulfanylphenyl) acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst is often employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Corresponding amides or esters.
Scientific Research Applications
(2-hex-2-ynylsulfanylphenyl) acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (2-hex-2-ynylsulfanylphenyl) acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the alkyne group can participate in cycloaddition reactions, leading to the formation of bioactive compounds. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding phenol derivative, which may further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: Lacks the hex-2-ynylsulfanyl group, making it less versatile in chemical reactions.
Hex-2-ynyl acetate: Lacks the phenyl ring, reducing its potential for aromatic interactions.
(2-hex-2-ynylsulfanyl)benzene: Lacks the acetate group, limiting its reactivity in esterification reactions.
Uniqueness
(2-hex-2-ynylsulfanylphenyl) acetate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the alkyne and sulfanyl groups allows for diverse chemical transformations, while the phenyl ring provides stability and potential for aromatic interactions.
Properties
Molecular Formula |
C14H16O2S |
|---|---|
Molecular Weight |
248.34 g/mol |
IUPAC Name |
(2-hex-2-ynylsulfanylphenyl) acetate |
InChI |
InChI=1S/C14H16O2S/c1-3-4-5-8-11-17-14-10-7-6-9-13(14)16-12(2)15/h6-7,9-10H,3-4,11H2,1-2H3 |
InChI Key |
MMWWBFVDWFUERO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCSC1=CC=CC=C1OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4R,5S,7R,8R,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821710.png)


![5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[3-fluoro-4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B10821721.png)
![1-[1-[3-(Aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide](/img/structure/B10821739.png)



![(5S)-5-amino-7-hydroxy-1-methyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B10821757.png)
![(5S)-5-amino-7-hydroxy-2-phenyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B10821765.png)


![3-(3,4-Dihydroxyphenyl)-2-[3-[2-(3,4-dihydroxyphenyl)-3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]propanoic acid](/img/structure/B10821780.png)

